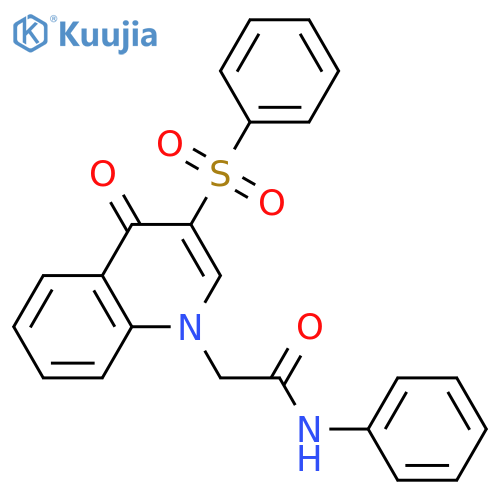

Cas no 902583-55-5 (2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

902583-55-5 structure

商品名:2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

CAS番号:902583-55-5

MF:C23H18N2O4S

メガワット:418.465024471283

CID:6441855

2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

- 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-phenylacetamide

-

- インチ: 1S/C23H18N2O4S/c26-22(24-17-9-3-1-4-10-17)16-25-15-21(23(27)19-13-7-8-14-20(19)25)30(28,29)18-11-5-2-6-12-18/h1-15H,16H2,(H,24,26)

- InChIKey: URURZTHULXYBAW-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=CC=C2)C(=O)C(S(C2=CC=CC=C2)(=O)=O)=C1

2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1977-5μmol |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-20mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-10mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-2μmol |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-10μmol |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-30mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-50mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-20μmol |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-25mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1977-15mg |

2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide |

902583-55-5 | 15mg |

$89.0 | 2023-09-10 |

2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

902583-55-5 (2-3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 249916-07-2(Borreriagenin)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量